Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate
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Overview
Description
Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate: is a chemical compound with the molecular formula C6H9F3O5S and a molecular weight of 250.19 g/mol . It is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate typically involves the reaction of methyl 2-methylpropanoate with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate is used as a reagent in organic synthesis, particularly in the preparation of other trifluoromethanesulfonyl-containing compounds .
Biology and Medicine: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the production of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate involves its ability to act as a strong electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various chemical reactions, including the synthesis of complex organic molecules .
Comparison with Similar Compounds
Methyl trifluoromethanesulfonate:
Methyl fluorosulfonate: Similar to methyl triflate, it is used as a methylating agent but has different reactivity and toxicity profiles.
Uniqueness: Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoromethanesulfonyl-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
572914-89-7 |
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Molecular Formula |
C6H9F3O5S |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
methyl 2-methyl-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C6H9F3O5S/c1-5(2,4(10)13-3)14-15(11,12)6(7,8)9/h1-3H3 |
InChI Key |
YPJUSSSNDCUGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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